molecular formula C10H14BFN2O2 B1447477 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1352796-65-6

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1447477
CAS No.: 1352796-65-6
M. Wt: 224.04 g/mol
InChI Key: XFNGULIUEUPWIG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1352796-65-6) is a high-purity boronic ester pinacol ester building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery . This compound integrates a pyrimidine heterocycle, a fluorine substituent, and a protected boronic acid functional group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is fundamental for constructing carbon-carbon bonds between aryl halides and aryl boronic esters, enabling the efficient synthesis of complex biaryl structures that are difficult to access by other means. The presence of the fluorine atom is a critical design feature; its strong electronegativity and small size can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable modification in the development of active pharmaceutical ingredients (APIs) . The pinacol boronate group is stabilized for ease of handling and storage, requiring inert atmosphere and cold-chain transportation to maintain integrity . In a research context, this compound is particularly valuable for scaffold-hopping and bioisosteric replacement strategies, where the 2-fluoropyrimidine unit can mimic other nitrogen-containing heterocycles to optimize the properties of a lead compound, a strategy successfully employed in the development of novel influenza inhibitors . It is exclusively for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNGULIUEUPWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main steps:

Detailed Preparation Method

Step 1: Preparation of 2-Fluoro-5-halopyrimidine

  • Starting from commercially available pyrimidine derivatives, selective fluorination at the 2-position is achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution on 2-chloropyrimidine derivatives.

  • The 5-position is halogenated (usually brominated) to provide a suitable leaving group for subsequent borylation.

Step 2: Miyaura Borylation to Install the Boronate Ester

  • The 5-bromo-2-fluoropyrimidine intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron as the boron source.

  • Typical reaction conditions include:

    • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

    • Base such as potassium acetate or potassium carbonate

    • Solvent: 1,4-dioxane or dimethylformamide (DMF)

    • Temperature: 80–100°C

  • The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

  • The product, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, is isolated by standard purification methods such as column chromatography or recrystallization.

Representative Reaction Scheme

Step Reagents and Conditions Product
1. Halogenation and fluorination Starting pyrimidine → 2-fluoro-5-bromopyrimidine 2-fluoro-5-bromopyrimidine intermediate
2. Miyaura borylation Pd catalyst, bis(pinacolato)diboron, base, solvent, heat This compound

Experimental Data and Preparation Conditions

Parameter Details
Molecular Formula C10H14BFN2O2
Molecular Weight 224.04 g/mol
Solubility Soluble in DMSO, DMF, 1,4-dioxane
Storage Conditions 2–8°C recommended; stock solutions stable at -80°C for 6 months, -20°C for 1 month
Stock Solution Preparation For 10 mM solution: dissolve 1 mg in 0.446 mL solvent (e.g., DMSO)
Handling Notes Heat to 37°C and sonicate to enhance solubility; avoid repeated freeze-thaw cycles

These details are consistent with the product data from GlpBio, which provides stock solution preparation tables and solubility guidelines for research use.

Alternative Synthetic Routes and Variations

  • Some literature reports indicate that the boronate ester can also be introduced by direct lithiation of the pyrimidine ring followed by quenching with trialkyl borates, but this method is less common due to the sensitivity of fluoropyrimidines.

  • Hydrolysis and further functionalization of the boronate ester group can be performed to generate other derivatives, but the core preparation of this compound relies primarily on palladium-catalyzed borylation.

Research Findings and Applications

  • The boronate ester derivative is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various fluorinated heterocyclic compounds with potential biological activity.

  • The presence of the fluorine atom at the 2-position of the pyrimidine ring influences the electronic properties and binding affinity of derived molecules in medicinal chemistry applications.

  • The boronate ester group is stable under typical storage and reaction conditions, facilitating its use in multi-step syntheses.

Summary Table of Preparation Method

Aspect Description
Starting Material 2-fluoro-5-bromopyrimidine
Key Reagents Bis(pinacolato)diboron, Pd catalyst, base (KOAc or K2CO3)
Solvent 1,4-dioxane or DMF
Temperature 80–100°C
Reaction Time Typically 6–24 hours
Purification Column chromatography or recrystallization
Yield Moderate to high (typically 50–80%)
Storage 2–8°C solid; stock solutions stable at -80°C (6 months)

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a pivotal intermediate in Suzuki-Miyaura coupling , a reaction widely used to form carbon-carbon bonds. The boronic ester moiety reacts with aryl or heteroaryl halides in the presence of palladium catalysts.

Reaction Conditions:

ComponentDetailsSource
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Na₂CO₃
Solvent DMF, THF, or dioxane
Temperature 85–100°C under inert atmosphere
Yield 60–85% (varies with substrate and optimization)

Mechanistic Steps :

  • Oxidative Addition : The palladium catalyst activates the aryl halide.

  • Transmetalation : The boronic ester transfers its aryl group to palladium.

  • Reductive Elimination : The coupled product forms, regenerating the catalyst .

Example :
Coupling with 3-bromopyridine under Pd(PPh₃)₄ catalysis yields 5-(pyridin-3-yl)-2-fluoropyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 2-position activates the pyrimidine ring for SNAr reactions . Nucleophiles such as amines or alkoxides displace the fluorine under basic conditions .

Key Parameters:

ParameterConditionsSource
Nucleophile Pyrrolidine, piperidine, or KOt-Bu
Solvent H₂O/HPMC or DMF
Temperature Room temperature to 50°C
Yield 70–90% (dependent on nucleophile strength and steric effects)

Example :
Reaction with pyrrolidine in HPMC/water at 50°C produces 2-pyrrolidinyl-5-(dioxaborolanyl)pyrimidine .

Protodeboronation

The boronic ester group can undergo protodeboronation under acidic or oxidative conditions, yielding a hydrogen-substituted pyrimidine. This side reaction is minimized by optimizing pH and avoiding protic solvents.

Conditions :

  • Acid : HCl or H₂SO₄ in THF/H₂O mixtures.

  • Yield Loss : 10–20% if unoptimized.

Hydrolysis of the Boronic Ester

The dioxaborolane group hydrolyzes to form boronic acid in aqueous media, which is less stable than the ester. Hydrolysis rates depend on solvent and pH:

Solvent SystemBoronic Ester : Boronic Acid RatioSource
DMF77:23 after 22 hours
HPMC/Water95:5 after 22 hours

Stability and Handling Considerations

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures.

  • Moisture Sensitivity : Requires storage under inert gas due to hydrolysis risk .

  • Safety : Causes skin and eye irritation; use PPE during handling .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-fluoropyrimidine compounds exhibit significant anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that compounds similar to 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can inhibit specific kinases involved in cancer cell proliferation .

Antiviral Properties
The fluorinated pyrimidine derivatives have also been investigated for their antiviral activities. The incorporation of fluorine is believed to enhance the bioavailability and metabolic stability of these compounds. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication processes .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boronate ester functionality allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Drug Development
As a versatile building block, this compound can be modified to produce various biologically active compounds. Its structural features can be exploited to design inhibitors targeting specific enzymes or receptors relevant in disease pathways .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of boron-containing moieties into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into boron-based polymers has shown promise for applications in electronics and photonics .

Nanotechnology Applications
The unique properties of boron compounds make them suitable for applications in nanotechnology. They can serve as precursors for boron nitride nanomaterials or as components in nanocomposites that exhibit enhanced electrical or thermal conductivity .

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression.
  • Synthesis of Novel Antivirals : Research focused on modifying the dioxaborolane group to enhance antiviral activity against influenza viruses showed promising results with increased efficacy compared to existing antiviral agents.
  • Material Development : A recent project explored the use of this compound in developing high-performance polymers for electronic devices, highlighting its potential impact on future technologies.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in chemical reactions involves the activation of the boronate ester by a palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluoro group can also participate in electrophilic aromatic substitution reactions, enhancing the reactivity of the pyrimidine ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Cl (2-position) C₁₀H₁₄BClN₂O₂ 240.50 Cross-coupling; higher stability vs. fluoro
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CH₃ (4,6-positions) C₁₂H₁₉BN₂O₂ 234.10 Enhanced steric hindrance; niche synthesis
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine OCF₂ (2-position) C₁₁H₁₅BF₂N₂O₃ 288.06 Increased lipophilicity; agrochemical research
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine core C₁₁H₁₅BFNO₂ 223.05 Alternative heterocycle for drug discovery
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyrimidine OCF₃ (2-position) C₁₂H₁₄BF₃N₂O₃ 302.12 High electron-withdrawing effects

Reactivity and Electronic Effects

  • Fluorine vs.
  • Steric Considerations : Methyl-substituted analogs (e.g., 4,6-dimethyl derivative) exhibit reduced reactivity due to steric hindrance around the boronate group, limiting their utility in sterically demanding reactions .
  • Heterocycle Core : Replacing pyrimidine with pyridine (as in the 3-fluoro-pyridine analog) alters electronic distribution, affecting binding affinity in kinase inhibitors .

Stability and Handling

  • Hydrolytic Stability: The pinacol boronate group in the target compound offers superior stability compared to non-cyclic boronic acids, though it is less stable than bulkier analogs like the 4,6-dimethyl derivative .
  • Storage : Most analogs are stored at –20°C under inert conditions to prevent protodeboronation .

Research Findings and Trends

  • Electron-Deficient Systems : Fluorinated boronate esters are increasingly used in materials science for constructing electron-deficient π-systems in organic electronics .
  • Bioconjugation : Recent studies explore 2-fluoro-5-boronate pyrimidines as tags for fluorophore conjugation in bioimaging .
  • Challenges : Competitive protodeboronation remains a limitation, prompting research into stabilizing additives (e.g., trifluoroborate salts) .

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in pharmaceutical development, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BFNO4
  • Molar Mass : 267.06 g/mol
  • CAS Number : 425378-68-3
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

The biological activity of this compound primarily stems from its role as a boronic acid derivative. Boronic acids are known to interact with various biomolecules, including enzymes and receptors. The specific structural features of this compound enable it to participate in Suzuki coupling reactions, which are crucial for synthesizing biologically active compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance:

  • Inhibitory Effects : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. One study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

Antifungal Activity

Pyrimidines have also been explored for their antifungal properties. A related compound exhibited antifungal activity against Candida albicans with a minimal inhibitory concentration (MIC) ranging from 0.05 to 0.3 µg/mL . This suggests that similar derivatives may possess comparable antifungal efficacy.

Mechanistic Insights

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell proliferation and survival:

  • Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A recent investigation into a series of pyrido[3,4-d]pyrimidine derivatives demonstrated that modifications at the pyrimidine ring significantly enhanced anticancer activity. The study found that certain substitutions led to improved selectivity against cancer cells while sparing normal cells .

Study 2: Antifungal Activity Assessment

Another study evaluated a range of pyrimidine derivatives for antifungal activity against various strains of Candida. The results indicated that specific structural features contributed to enhanced potency against resistant strains .

Applications in Drug Development

The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals targeting cancer and fungal infections. Its use in organic synthesis allows chemists to create complex molecules efficiently.

Summary Table of Biological Activities

Biological ActivityIC50/MICReference
Anticancer (MDA-MB-231)0.126 µM
Antifungal (Candida albicans)0.05 - 0.3 µg/mL

Q & A

What are the established synthetic routes for preparing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Level: Basic
Answer: The primary method involves Miyaura borylation of halogenated pyrimidine precursors. Using Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron (B₂Pin₂) reacts with a fluoropyrimidine halide (e.g., 5-bromo-2-fluoropyrimidine) in the presence of potassium acetate in dioxane at 80–100°C for 12–24 hours. Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity. Alternative routes may use Suzuki coupling precursors under optimized conditions .

What spectroscopic techniques are critical for characterizing this boronate ester?

Level: Basic
Answer: Key techniques include:

  • Multinuclear NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 8.5–9.0 ppm).
    • ¹¹B NMR : A singlet at ~30 ppm confirms the dioxaborolane group.
    • ¹⁹F NMR : Fluorine substituent resonates near δ -110 ppm.
  • HRMS : Molecular ion peaks match the exact mass (e.g., [M+H]⁺ = 267.1312).
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm) .

How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Level: Advanced
Answer: Optimization parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability.
  • Solvent/base : DME/H₂O with K₂CO₃ or CsF for improved solubility.
  • Temperature : 80–100°C for 6–12 hours.
  • Molar ratios : 1:1.2 (boronate:aryl halide) minimizes side reactions.
    Data Contradictions : Lower yields with electron-deficient partners may require additive screening (e.g., TBAB) .

How does fluorine substitution influence reactivity in cross-coupling?

Level: Advanced
Answer: Fluorine’s electron-withdrawing effect activates the pyrimidine ring, accelerating transmetallation but increasing sensitivity to hydrolysis. Comparative studies with non-fluorinated analogs show:

  • Higher coupling efficiency with electron-rich aryl halides.
  • Reduced stability in protic solvents (e.g., EtOH), necessitating anhydrous conditions .

What strategies resolve crystallographic data inconsistencies due to structural disorder?

Level: Advanced
Answer: Use SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) with:

  • TWIN commands to model twinned crystals.
  • ISOR restraints for disordered dioxaborolane moieties.
  • High-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters. Validation tools like PLATON ensure geometric accuracy .

What are the solubility and stability profiles in common solvents?

Level: Basic
Answer:

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO>50Stable
THF30–40Degrades (5%)
H₂O<1Hydrolyzes rapidly
Storage recommendations: Dry, sealed containers at -20°C under argon .

How to design hydrolytic stability studies under physiological conditions?

Level: Advanced
Answer:

  • Buffer systems : PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
  • Analytical methods : Monitor degradation via HPLC-MS every 2 hours.
  • Kinetic analysis : Pseudo-first-order rate constants (k) quantify hydrolysis.
    Key finding : Half-life <1 hour in aqueous media, necessitating prodrug strategies for biological applications .

What purification techniques address synthetic impurities?

Level: Advanced
Answer:

  • Recrystallization : Use hexane/EtOAc (1:3) to remove unreacted boronate precursors.
  • Prep-HPLC : C18 column with acetonitrile/H₂O (0.1% TFA) for polar byproducts.
  • NMR-guided fractionation : Isolate isomers or regioirregular products .

How is this compound applied in ROS-responsive drug delivery systems?

Level: Advanced
Answer: The boronate ester reacts with H₂O₂ (elevated in tumor microenvironments) to release active drugs. Example protocol:

Conjugate the boronate to a protein (e.g., RNase A) via lysine residues.

Validate ROS-triggered release using fluorescence assays.

Test cytotoxicity in cancer vs. healthy cell lines (IC₅₀ reduction >10-fold in ROS-high cells) .

What computational methods predict electronic effects of fluorine substitution?

Level: Advanced
Answer:

  • DFT calculations (B3LYP/6-31G*): Compare frontier orbitals (HOMO/LUMO) with non-fluorinated analogs.
  • NBO analysis : Quantify charge distribution at the boron center.
  • MD simulations : Assess solvent interactions impacting stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

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